molecular formula C19H16ClN3O B11303983 [5-(4-chlorophenyl)-1H-pyrazol-3-yl](3,4-dihydroisoquinolin-2(1H)-yl)methanone

[5-(4-chlorophenyl)-1H-pyrazol-3-yl](3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11303983
M. Wt: 337.8 g/mol
InChI Key: JCZGGKWHLYDLRZ-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through the cyclization of hydrazine derivatives with 1,3-diketones, followed by the introduction of the chlorophenyl group via electrophilic aromatic substitution. The final step involves the coupling of the pyrazole derivative with tetrahydroisoquinoline under conditions that promote carbonyl formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid
  • 3-(4-chlorophenyl)-1H-pyrazole derivatives

Uniqueness

2-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a pyrazole ring with a tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets that may not be achievable with other similar compounds.

Properties

Molecular Formula

C19H16ClN3O

Molecular Weight

337.8 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C19H16ClN3O/c20-16-7-5-14(6-8-16)17-11-18(22-21-17)19(24)23-10-9-13-3-1-2-4-15(13)12-23/h1-8,11H,9-10,12H2,(H,21,22)

InChI Key

JCZGGKWHLYDLRZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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